5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione
Description
Properties
IUPAC Name |
10,12,12-trimethyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)18-13(17)12(15)16/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDXVUSSXRFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3OC(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the desired oxazine-quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated analogs .
Scientific Research Applications
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: 1,3-Oxazino vs. 1,4-Oxazinoquinolines
The positional isomerism of the oxazine ring (1,3- vs. 1,4-oxazino) significantly impacts physicochemical and biological properties:
Key Findings :
- Stability: The 1,4-oxazino derivatives exhibit greater stability under mass spectrometric conditions, retaining molecular ion peaks longer than their 1,3-oxazino counterparts .
- Substituent Effects: Methyl groups at the α-carbon (e.g., position 7 in the target compound) reduce [M]<sup>+•</sup> peak intensity due to facile methyl radical elimination, especially when aromatization of the quinoline fragment occurs .
Antimicrobial Activity
- 1,4-Oxazinoquinolines: Derivatives like ofloxacin (9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) are potent broad-spectrum antibiotics .
- 1,3-Oxazinoquinolines: Exhibit moderate antibacterial activity but lack the clinical prominence of 1,4-oxazino analogs .
Cannabinoid Receptor Affinity
- 7-Oxo-[1,4]oxazinoquinoline-6-carboxamides: These derivatives show high selectivity for CB2 receptors (Ki < 10 nM), making them candidates for treating neuropathic pain without psychoactive effects .
Biological Activity
5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N O₃ |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 1087644-54-9 |
| LogP | 2.036 |
| Polar Surface Area | 37.33 Ų |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities including anticancer properties and inhibition of tubulin polymerization. These activities are crucial in the development of therapeutic agents for various diseases.
Anticancer Activity
A study focusing on related quinoline derivatives demonstrated that several synthesized compounds exhibited moderate to significant cytotoxicity against human cancer cell lines such as MCF-7 and A2780. Notably:
- Compounds derived from a similar scaffold showed the ability to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells.
- Molecular docking studies indicated potential interactions with tubulin binding sites, suggesting that these compounds could function as tubulin inhibitors akin to established chemotherapeutics like taxanes .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of quinoline derivatives, compounds were tested against various cancer cell lines. The results showed:
- Compounds 7e and 7f exhibited the highest antiproliferative activity.
- The compounds induced cell cycle arrest and apoptosis through flow cytometry analysis.
This study highlights the importance of structural modifications in enhancing anticancer activity .
Study 2: Tubulin Inhibition Mechanism
Molecular dynamics simulations were performed to analyze how the compound interacts with tubulin. The findings revealed:
- The ability of the compound to inhibit tubulin polymerization.
- Similarities in action to known tubulin inhibitors like combretastatin A-4 (CA-4), indicating its potential as a lead compound for further drug development .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|
| 5-Hydroxyquinoline | Moderate | Tubulin polymerization inhibitor |
| 5-Methoxyquinoline | Significant | Apoptosis induction |
| 5,5,7-trimethyl... (Current Compound) | High | Cell cycle arrest |
Q & A
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
